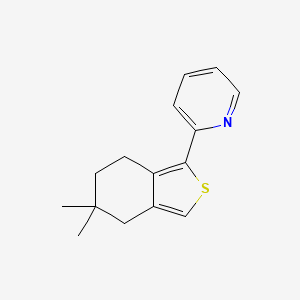
2-(5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)pyridine: DMPU , is a heterocyclic compound with the following chemical structure:
C12H15NS
It features a pyridine ring fused to a benzothiophene ring, with two methyl groups on the benzothiophene moiety. DMPU serves as a versatile solvent and finds applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes: DMPU can be synthesized through several methods, including:
N-Alkylation of Amines: DMPU acts as a solvent in the N-alkylation of primary amines.
O-Alkylation of Aldoses: It facilitates the O-alkylation of aldoses.
Poly(aryl ethers) Synthesis: DMPU participates in the synthesis of poly(aryl ethers).
Industrial Production: While DMPU is commonly prepared in research laboratories, its industrial-scale production methods are not widely documented. its versatility makes it valuable in various chemical processes.
Analyse Chemischer Reaktionen
DMPU undergoes several types of reactions:
Nucleophilic Substitution: It serves as a solvent in N-alkylation reactions.
Cyclocondensation: DMPU enables the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones.
Common reagents and conditions vary depending on the specific reaction. Major products formed include substituted pyrazoles and poly(aryl ethers).
Wissenschaftliche Forschungsanwendungen
DMPU finds applications in:
Organic Synthesis: As a versatile solvent, it aids in various synthetic processes.
Trifluoromethylation: DMPU acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds.
Wirkmechanismus
The exact mechanism by which DMPU exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
DMPU’s uniqueness lies in its ability to serve as both a solvent and a chelating agent. Similar compounds include:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): Shares structural similarities and solvent properties.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: A related compound with a different ring system.
Tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)furan: Another structurally related compound.
Eigenschaften
CAS-Nummer |
183616-00-4 |
|---|---|
Molekularformel |
C15H17NS |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
2-(5,5-dimethyl-6,7-dihydro-4H-2-benzothiophen-1-yl)pyridine |
InChI |
InChI=1S/C15H17NS/c1-15(2)7-6-12-11(9-15)10-17-14(12)13-5-3-4-8-16-13/h3-5,8,10H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
AFTFAYZUQHKVEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(SC=C2C1)C3=CC=CC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


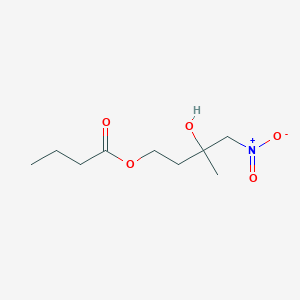

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
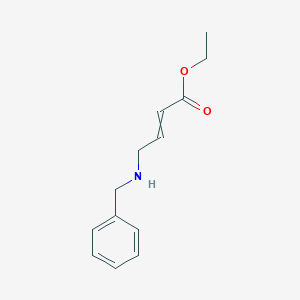
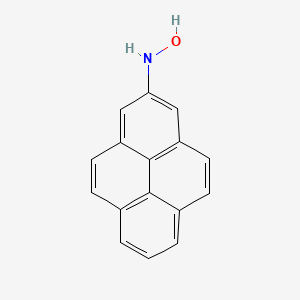
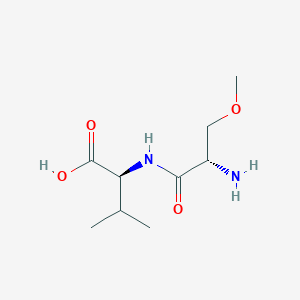
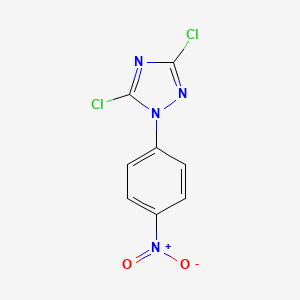
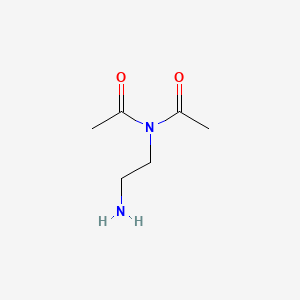
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)

